molecular formula C9H10N2 B6166736 1-cyclobutyl-5-ethynyl-1H-pyrazole CAS No. 2281667-99-8

1-cyclobutyl-5-ethynyl-1H-pyrazole

Cat. No.: B6166736
CAS No.: 2281667-99-8
M. Wt: 146.2
InChI Key:
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Description

1-cyclobutyl-5-ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a cyclobutyl group at position 1 and an ethynyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-5-ethynyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction between an alkyne and a diazo compound. For instance, the reaction of cyclobutylacetylene with diazomethane under controlled conditions can yield this compound. The reaction is usually carried out in the presence of a catalyst such as copper(I) chloride to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or halides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-cyclobutyl-5-ethynyl-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The ethynyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclobutyl-3-ethynyl-1H-pyrazole
  • 1-cyclobutyl-5-methyl-1H-pyrazole
  • 1-cyclobutyl-5-phenyl-1H-pyrazole

Uniqueness

1-cyclobutyl-5-ethynyl-1H-pyrazole is unique due to the presence of both cyclobutyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups in the pyrazole ring enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.

Properties

CAS No.

2281667-99-8

Molecular Formula

C9H10N2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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